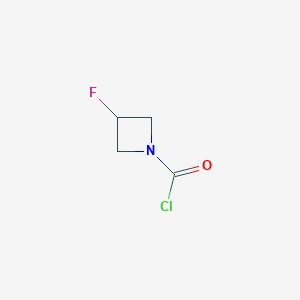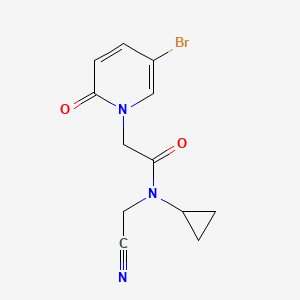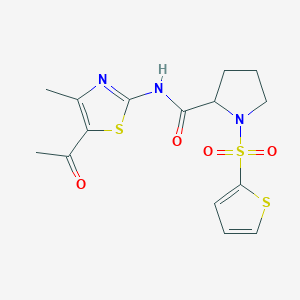
3-Fluoroazetidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroazetidine-1-carbonyl chloride is a chemical compound with the molecular formula C4H5ClFNO. It is a fluorinated azetidine derivative, which makes it an interesting compound for various applications in organic synthesis and pharmaceutical research. The presence of both a fluorine atom and a carbonyl chloride group in its structure imparts unique reactivity and properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroazetidine-1-carbonyl chloride typically involves the fluorination of azetidine derivatives. One common method includes the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This process yields 3-fluoroazetidine derivatives, which can then be converted to the carbonyl chloride form through reaction with thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoroazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 3-fluoroazetidine derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: This reaction can be carried out under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic acids: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-Fluoroazetidine-1-carbonyl chloride has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Pharmaceutical research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material science: It is used in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 3-Fluoroazetidine-1-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, which can then interact with biological targets or be used in further synthetic transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropyrrolidine-1-carbonyl chloride: Similar in structure but with a five-membered ring instead of a four-membered ring.
3-Fluoroazetidine-1-carboxylic acid: Similar but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
3-Fluoroazetidine-1-carbonyl chloride is unique due to the combination of a fluorine atom and a carbonyl chloride group in a four-membered ring structure. This imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
3-fluoroazetidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClFNO/c5-4(8)7-1-3(6)2-7/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYUNHIBIGNWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2745038.png)
![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)
![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)
![9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745044.png)




![1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2745052.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)
![4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2745054.png)


